molecular formula C25H23ClN4O2S B2576351 2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline CAS No. 1105203-87-9

2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline

Cat. No. B2576351
CAS RN: 1105203-87-9
M. Wt: 479
InChI Key: FFRXZVOECFXGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In

Scientific Research Applications

Antibacterial Activity

Quinoxaline derivatives, including those similar to 2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline, have been studied for their antibacterial properties. A study by Alavi et al. (2017) focused on the green synthesis of novel quinoxaline sulfonamides, demonstrating their effective antibacterial activities against Staphylococcus spp. and Escherichia coli. This suggests that such compounds can be explored for potential use in combating bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Anti-inflammatory and Analgesic Effects

Research into quinoxaline derivatives has also included the exploration of their anti-inflammatory and analgesic effects. Smits et al. (2008) discovered that certain quinoxaline compounds, such as 2-(4-methyl-piperazin-1-yl)-quinoxaline, serve as lead structures for histamine H4 receptor ligands with potent anti-inflammatory properties in vivo, indicating potential therapeutic applications in inflammation-related conditions (Smits, Lim, Hanzer, Zuiderveld, Guaita, Adami, Coruzzi, Leurs, & de Esch, 2008).

Anticancer Potential

Furthermore, the synthesis of quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, as reported by Ortega et al. (2000), highlights the hypoxic-cytotoxic agents among piperazine and aniline derivatives of quinoxalines. This points towards their potential use in cancer therapy, especially in targeting hypoxic tumor cells, thereby opening new avenues for anticancer drug development (Ortega, Morancho, Martinez‐Crespo, Sainz, Montoya, López de Cerain, & Monge, 2000).

Neuroprotective Properties

Quinoxalines, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been shown to possess neuroprotective properties against cerebral ischemia. NBQX acts as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia even when administered post-ischemia. This suggests a potential application in the development of treatments for stroke and other neurodegenerative diseases (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-3-(4-phenylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O2S/c26-20-12-10-19(11-13-20)18-33(31,32)25-24(27-22-8-4-5-9-23(22)28-25)30-16-14-29(15-17-30)21-6-2-1-3-7-21/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRXZVOECFXGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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